molecular formula C22H29N3O4S B2624667 N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide CAS No. 897611-05-1

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide

Cat. No.: B2624667
CAS No.: 897611-05-1
M. Wt: 431.55
InChI Key: UTUABLDFYMVSTK-UHFFFAOYSA-N
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Description

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its piperazine and benzamide moieties, which contribute to its unique chemical properties and potential therapeutic applications.

Mechanism of Action

Target of Action

The primary target of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

This compound interacts with its target, the alpha1-adrenergic receptors, by binding to them. This compound has shown a high affinity for these receptors, with binding affinity in the range of 22 nM to 250 nM .

Biochemical Pathways

The interaction of this compound with the alpha1-adrenergic receptors affects the downstream signaling pathways of these receptors. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied. The compound has shown an acceptable pharmacokinetic profile, making it a promising lead compound for further investigation .

Result of Action

The molecular and cellular effects of this compound’s action include the modulation of alpha1-adrenergic receptor activity. This modulation can lead to changes in the contraction of smooth muscles in various parts of the body .

Biochemical Analysis

Biochemical Properties

The compound interacts with various enzymes and proteins. It has been found to be a potential acetylcholinesterase inhibitor (AChEI), which is significant in the context of Alzheimer’s disease . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and learning. By inhibiting this enzyme, N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide could potentially increase acetylcholine levels and thereby improve cognitive function .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to attenuate the neurotoxic effects of aluminium chloride (AlCl3) in rats . This includes improvements in short-term memory and anxiety levels, as well as a decrease in acetylcholinesterase activity .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. As mentioned earlier, it acts as an acetylcholinesterase inhibitor, which means it binds to the active site of the enzyme and prevents it from breaking down acetylcholine .

Temporal Effects in Laboratory Settings

In one study, rats were treated with the compound for six weeks, and improvements in behavior and neurochemical indices were observed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In one study, rats were treated with 3 and 5 mg/kg of the compound for six weeks . Both dosages were found to be effective in ameliorating the alterations induced by aluminium chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide typically involves multiple steps, starting with the preparation of the piperazine derivative. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations. Solvents like dichloromethane and ethanol are often used to dissolve the reactants and facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-17-8-9-19(16-18(17)2)22(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-6-4-5-7-21(20)29-3/h4-9,16H,10-15H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUABLDFYMVSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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